2,2-diphenyl-N-(1-phenylethyl)acetamide
Overview
Description
2,2-diphenyl-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities :
- A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. Specifically, compounds containing 1-phenylethylamine attached to substituted phenols, including derivatives of 2,2-diphenyl-N-(1-phenylethyl)acetamide, showed promising activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Metabolism and Environmental Impact :
- Research on diphenamid, a related compound, studied its metabolism in plants and how it's affected by environmental factors like ozone. This is relevant for understanding the ecological impact of such chemicals (Hodgson & Hoffer, 1977).
Synthesis and Characterization of Nickel and Copper Complexes :
- The paper discusses the synthesis and characterization of nickel and copper complexes with derivatives of 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide. This indicates its utility in inorganic chemistry and materials science (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
Neuropharmacology and Potential Treatment of Psychostimulant Abuse :
- A study on 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) analogues, related to this compound, explored its unique dopamine uptake inhibitory properties, which could be beneficial for treating psychostimulant abuse (Okunola-Bakare et al., 2014).
Research on Dissociative Agents and NMDA Receptor Activity :
- The synthesis and analysis of diphenidine, which has a diphenylethylamine nucleus, were carried out to understand its properties as a dissociative agent. This research contributes to the knowledge of substances that influence NMDA receptor activity (Wallach et al., 2015).
Enhancement of Two-Photon Absorption in Photonics :
- Studies on triphenylamine-branching chromophores, including derivatives of this compound, revealed their significant role in enhancing two-photon absorption, a critical property for advanced photonic applications (Wang et al., 2008).
Antimicrobial and Antifungal Activities :
- Research on new derivatives of diphenylamine, including this compound, showed significant antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Kumar & Mishra, 2015).
Investigation into Infrared Spectroscopy and Hydrogen Bonding :
- A study on the infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters provided insights into the electron-redistribution within the solute and its impact on hydrogen bonding. This is relevant for understanding molecular interactions in various fields (Sakota, Harada, & Sekiya, 2013).
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-4-12(8-15(13)22-2)17(20)19-18-9-11-3-5-14-16(7-11)24-10-23-14/h3-9H,10H2,1-2H3,(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGVKOKHFQTTHF-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.